molecular formula C15H16N2O4S B2601010 N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide CAS No. 120167-56-8

N'-[(1E)-(3,4-dimethoxyphenyl)methylene]benzenesulfonohydrazide

Cat. No. B2601010
CAS RN: 120167-56-8
M. Wt: 320.36
InChI Key: BGFKCBUVDYHHJF-LFIBNONCSA-N
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Description

Physical And Chemical Properties Analysis

DMBZSH has a density of 1.1±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not provided in the search results .

Scientific Research Applications

Anticancer Agents

This compound has been used in the synthesis of new benzenesulfonamide derivatives, which have shown significant potential as anticancer agents . These derivatives have been evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Antimicrobial Agents

The benzenesulfonamide derivatives of this compound have also been found to have antimicrobial properties . They have been tested against various bacterial strains and have shown promising results .

Carbonic Anhydrase IX Inhibitors

These derivatives have been found to inhibit Carbonic Anhydrase IX (CA IX), a protein that is overexpressed in many solid tumors . Inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Apoptosis Inducers

Some of these derivatives have been found to induce apoptosis in cancer cells . For example, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Synthons for Heterocyclic Compounds

The N- [2- (3,4-dimethoxypheny)ethyl]amides of α-amino-acid benzoyl derivatives of this compound can be used as synthons for various heterocyclic compounds . This opens up a wide range of possibilities for the synthesis of biologically active compounds .

Cytotoxicity Studies

The amides synthesized from this compound and N-benzoyl aliphatic α-amino acids have been screened for cytotoxicity . This can provide valuable information for the development of new drugs .

properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-14-9-8-12(10-15(14)21-2)11-16-17-22(18,19)13-6-4-3-5-7-13/h3-11,17H,1-2H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFKCBUVDYHHJF-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332653
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

120167-56-8
Record name N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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